(6-Amino-4-chloropyridin-2-YL)acetic acid
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Overview
Description
(6-Amino-4-chloropyridin-2-YL)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 6-position and a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-4-chloropyridin-2-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-2-pyridinecarboxylic acid.
Amination: The 4-chloro-2-pyridinecarboxylic acid undergoes amination at the 6-position using ammonia or an amine source under controlled conditions.
Acetylation: The resulting 6-amino-4-chloropyridine is then acetylated using acetic anhydride or acetyl chloride to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of 6-amino-4-chloropyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(6-Amino-4-chloropyridin-2-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (6-Amino-4-chloropyridin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine substituents on the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The acetic acid moiety may also contribute to the compound’s solubility and overall pharmacokinetic properties.
Comparison with Similar Compounds
4-Chloro-2-pyridinecarboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
6-Amino-2-pyridinecarboxylic acid: Lacks the chlorine atom, which may affect its reactivity and binding properties.
2-Amino-4-chloropyridine:
Uniqueness: (6-Amino-4-chloropyridin-2-YL)acetic acid is unique due to the presence of both the amino and chlorine substituents on the pyridine ring, along with the acetic acid moiety. This combination of functional groups enhances its reactivity and broadens its range of applications in various fields.
Properties
Molecular Formula |
C7H7ClN2O2 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-(6-amino-4-chloropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H2,9,10)(H,11,12) |
InChI Key |
XTKFHVIQJVJMCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)N)Cl |
Origin of Product |
United States |
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